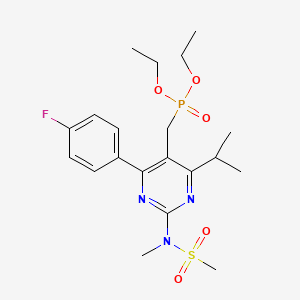
Rosuvastatin Intermediates
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosuvastatin Intermediates is a useful research compound. Its molecular formula is C20H29FN3O5PS and its molecular weight is 473.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Key Intermediates
- 1,3-Dioxane-4-acetic acid : A critical intermediate used in the synthesis pathway.
- (4R,6S)-6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,1-dimethylethyl ester : Another significant precursor noted for its role in enhancing yield and purity during synthesis .
Scientific Research Applications
This compound have been extensively studied for their pharmacological properties and applications in clinical settings. The following sections detail specific research findings.
Cardiovascular Health
Research has demonstrated that rosuvastatin significantly improves endothelial function, which is vital for cardiovascular health. A study involving patients with systemic sclerosis showed marked improvements in flow-mediated dilation (FMD) after six months of treatment with rosuvastatin, indicating enhanced vascular function .
| Study | Findings |
|---|---|
| N/A | Significant improvement in FMD from 2.2% to 5.7% post-treatment (P < 0.0002) |
| N/A | Reduction in total cholesterol from 5.3 mmol/L to 4.2 mmol/L (P < 0.0003) |
Mechanochemical Synthesis
Recent advancements in mechanochemical synthesis have highlighted the efficiency of producing this compound. This method reduces solvent usage and enhances reaction rates, making it a sustainable approach for pharmaceutical manufacturing .
| Method | Advantages |
|---|---|
| Mechanochemical Synthesis | Reduced environmental impact, increased yield |
Clinical Trials
Several clinical trials have underscored the efficacy of rosuvastatin and its intermediates in managing cholesterol levels and reducing cardiovascular risk factors.
- JUPITER Trial : This pivotal study demonstrated that rosuvastatin significantly reduced major cardiovascular events by lowering LDL-C levels by 50% compared to placebo .
Propriétés
Numéro CAS |
937639-31-1 |
|---|---|
Formule moléculaire |
C20H29FN3O5PS |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
N-[5-(diethoxyphosphorylmethyl)-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C20H29FN3O5PS/c1-7-28-30(25,29-8-2)13-17-18(14(3)4)22-20(24(5)31(6,26)27)23-19(17)15-9-11-16(21)12-10-15/h9-12,14H,7-8,13H2,1-6H3 |
Clé InChI |
WBSFJYIYABHYRN-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)OCC |
SMILES canonique |
CCOP(=O)(CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















